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Compound of Interest

Compound Name: 2,6-Dimethoxy-4-propylphenol

Cat. No.: B1580997 Get Quote

An In-depth Technical Guide to 2,6-Dimethoxy-4-
propylphenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula,

and key properties of 2,6-Dimethoxy-4-propylphenol. It includes detailed experimental

protocols for its synthesis and analysis, quantitative data, and a visualization of a relevant

biological signaling pathway.

Chemical Structure and Formula
2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is an organic compound

belonging to the class of methoxyphenols. It is characterized by a phenol ring substituted with

two methoxy groups at positions 2 and 6, and a propyl group at position 4.

Chemical Formula: C₁₁H₁₆O₃[1]

Molecular Weight: 196.24 g/mol [1]

CAS Number: 6766-82-1[1]

Synonyms: 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol[1]
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Chemical Structure Diagram
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Caption: Chemical structure of 2,6-Dimethoxy-4-propylphenol.

Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic properties of 2,6-
Dimethoxy-4-propylphenol and its close analogue, 2-Methoxy-4-propylphenol, for

comparative purposes.

Table 1: Physicochemical Properties
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Property Value

Molecular Formula C₁₁H₁₆O₃

Molecular Weight 196.24 g/mol [1]

CAS Number 6766-82-1[1]

Appearance Not specified; likely a liquid or low-melting solid

IUPAC Name 2,6-dimethoxy-4-propylphenol[1]

Table 2: Spectroscopic Data (Reference data for 2-Methoxy-4-propylphenol)

Spectroscopy
Chemical Shift (δ) / Wavenumber (cm⁻¹) /

m/z

¹H NMR (400 MHz, CDCl₃)

6.83 (d, J=7.8 Hz, 1H), 6.68 (d, J=7.4 Hz, 2H),

5.47 (s, 1H, OH), 3.79 (s, 3H, OCH₃), 2.52 (t,

J=7.6 Hz, 2H, Ar-CH₂), 1.61 (sext, J=7.5 Hz, 2H,

-CH₂-), 0.94 (t, J=7.3 Hz, 3H, -CH₃)[2]

¹³C NMR (100 MHz, CDCl₃)
146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9,

37.8, 24.9, 13.8[2]

Mass Spectrometry (GC-MS)

Predicted GC-MS data is available, with a

prominent molecular ion peak expected at m/z

196.

FTIR

Expected characteristic peaks for O-H stretching

(around 3300-3500 cm⁻¹), C-H stretching of

aromatic and aliphatic groups (around 2850-

3100 cm⁻¹), C=C stretching of the aromatic ring

(around 1500-1600 cm⁻¹), and C-O stretching of

the methoxy and phenol groups (around 1000-

1300 cm⁻¹).

Experimental Protocols
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Synthesis via Catalytic Hydrogenation of 2,6-Dimethoxy-
4-allylphenol
A plausible and efficient method for the synthesis of 2,6-Dimethoxy-4-propylphenol is the

catalytic hydrogenation of the readily available starting material, 2,6-dimethoxy-4-allylphenol (a

derivative of eugenol).

Materials:

2,6-dimethoxy-4-allylphenol

Palladium on carbon (Pd/C, 10 wt%) catalyst

Ethanol (or other suitable solvent like ethyl acetate)

Hydrogen gas (H₂)

Round-bottom flask

Magnetic stirrer

Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

Filtration setup (e.g., Celite pad)

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2,6-dimethoxy-4-allylphenol in a suitable solvent such as

ethanol.

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the

substrate).

The flask is then connected to a hydrogenation apparatus. The air inside the flask is

evacuated and replaced with hydrogen gas. This process is repeated three times to ensure

an inert atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1580997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere

(a balloon filled with hydrogen is sufficient for small-scale reactions).

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting material is completely

consumed.

Upon completion, the hydrogen source is removed, and the reaction mixture is carefully

filtered through a pad of Celite to remove the Pd/C catalyst.

The filter cake is washed with a small amount of the solvent to ensure complete recovery of

the product.

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the

crude 2,6-Dimethoxy-4-propylphenol.

If necessary, the product can be further purified by flash column chromatography on silica

gel.

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay
This protocol outlines a common method to evaluate the antioxidant capacity of 2,6-
Dimethoxy-4-propylphenol.

Materials:

2,6-Dimethoxy-4-propylphenol

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol

UV-Vis spectrophotometer

Micropipettes and 96-well microplate (or cuvettes)

Procedure:
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Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a

deep violet color.

Prepare a series of dilutions of 2,6-Dimethoxy-4-propylphenol in methanol to obtain

different concentrations.

In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.

Add an equal volume of the different concentrations of the 2,6-Dimethoxy-4-propylphenol
solution to the wells. A control well should contain the DPPH solution and methanol only. A

blank well should contain methanol only.

The plate is incubated in the dark at room temperature for a specified period (e.g., 30

minutes).

After incubation, the absorbance of each well is measured at the wavelength of maximum

absorbance for DPPH (typically around 517 nm) using a microplate reader.

The percentage of DPPH radical scavenging activity is calculated using the following

formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the

absorbance of the control and A_sample is the absorbance of the sample.[3]

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the

DPPH radicals, is determined by plotting the percentage of scavenging activity against the

concentration of the compound.[3][4]

Biological Activity and Signaling Pathways
Phenolic compounds, including those structurally similar to 2,6-Dimethoxy-4-propylphenol,
are known to possess significant antioxidant and anti-inflammatory properties. These effects

are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered

in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals
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(e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to

translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as

those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic

compounds can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB

pathway.[5][6][7]
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Caption: Proposed anti-inflammatory mechanism of 2,6-Dimethoxy-4-propylphenol via

inhibition of the NF-κB signaling pathway.

Antioxidant Effects via Nrf2 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of

the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and

targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is
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released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response

Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme

oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Activation of the Nrf2

pathway by phenolic compounds can enhance the cellular defense against oxidative stress.[8]

[9][10][11][12]
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Caption: Proposed antioxidant mechanism of 2,6-Dimethoxy-4-propylphenol via activation of

the Nrf2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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